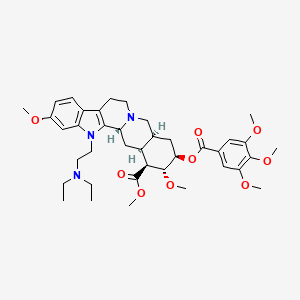

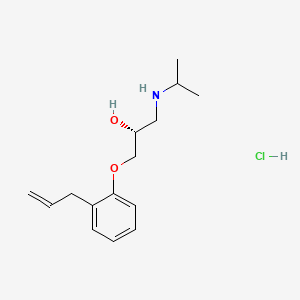

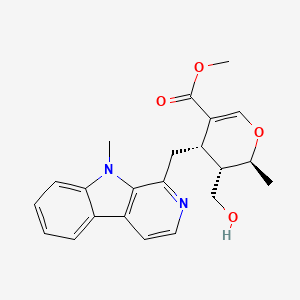

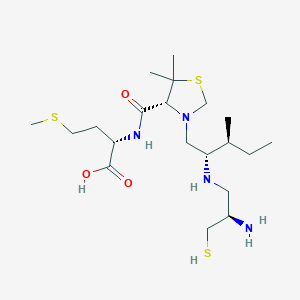

(S)-2-((R)-3-((2S,3S)-2-(((R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethylthiazolidine-4-carboxamido)-4-(methylthio)butanoic acid.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIM-46050 is a potent and specific inhibitor of human farnesyltransferase. BIM-46050 is free acidic form of BIM-46068. The IC50 values for in vitro inhibition of human brain FTase indicate that BIM-46050 and the ester form BIM-46068 are potent inhibitors of farnesyltransferase. Their potencies are in the nanomolar range and compare favorably with the compounds B581, FTI-277 and L745,631. B581 is an analog of the tetrapeptide Cys-Val-Phe-Met obtained by replacement of the amino-terminal amide bonds inhibiting processing of farnesylated proteins specifically. FTI-277 is a methyl ester of FTI-276, reported as a preferential inhibitor of FTase over GGTase I (100-fold). L745,631 is a 2-substituted piperazine reported to be a highly selective inhibitor of FTase over GGTase (2,000-fold). The selectivity of BIM-46050 and BIM-46068 for FTase over GGTase is very similar for both compounds (3,000-fold).

科学的研究の応用

Enantiopure α,α-Dialkyl α-Amino Acids Synthesis

Research has shown that derivatives of thiazolidine, similar to the compound , can serve as efficient and economical sources for synthesizing enantiopure α,α-dialkylated α-amino acids. This process involves fragmentation-recombination to generate specific benzamide derivatives, which are then converted to α,β-dialkylated α,β-diaminopropionic acids (Rojas‐Lima et al., 2005).

Potential Antihypertensive Drugs

Another study utilized L-cysteine and aldehydes for synthesizing 2-substituted thiazolidine-4-carboxylic acids, indicating potential applications as antihypertensive drugs due to their action as angiotensin converting enzyme inhibitors (Ershov et al., 2014).

Enantioselective Acylating Agents

Thiazolidine derivatives have been prepared for enantioselective acyl transfer to amine and amino acid racemates. These compounds demonstrate significant yields and optical purity, indicating their potential utility in stereoselective synthesis (Yadav & Dubey, 2002).

HIV Protease Inhibitors Building Blocks

In the field of pharmaceutical research, thiazolidine derivatives have been synthesized as chiral building blocks for assembling potent HIV protease inhibitors. This synthesis involves several steps, including enantioselective hydrolysis and oxidation protocols (Ikunaka et al., 2002).

Pharmacologically Active Substances

Thiazolidine and related compounds have shown promise as pharmacologically active substances, particularly in the context of synthesizing substituted aminobutyric acids. These compounds are of interest for their potential therapeutic applications in various neurological conditions (Vasil'eva et al., 2016).

特性

CAS番号 |

201487-52-7 |

|---|---|

製品名 |

(S)-2-((R)-3-((2S,3S)-2-(((R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethylthiazolidine-4-carboxamido)-4-(methylthio)butanoic acid. |

分子式 |

C20H40N4O3S3 |

分子量 |

480.8 g/mol |

IUPAC名 |

(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C20H40N4O3S3/c1-6-13(2)16(22-9-14(21)11-28)10-24-12-30-20(3,4)17(24)18(25)23-15(19(26)27)7-8-29-5/h13-17,22,28H,6-12,21H2,1-5H3,(H,23,25)(H,26,27)/t13-,14+,15-,16+,17+/m0/s1 |

InChIキー |

WZQMATCSPBSBQX-DMRKSPOLSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)O)(C)C)NC[C@H](CS)N |

SMILES |

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)O)(C)C)NCC(CS)N |

正規SMILES |

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)O)(C)C)NCC(CS)N |

外観 |

white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BIM46050; BIM-46050; BIM 46050. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。